molecular formula C14H13N3O4S2 B2985320 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 946344-36-1

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2985320
CAS No.: 946344-36-1
M. Wt: 351.4
InChI Key: KPQOYMJIAUSRCN-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (CAS 946212-50-6) is a synthetic pyridazinone-based compound of significant interest in early-stage drug discovery and oncological research . This molecule is part of a growing class of heterocyclic compounds known for their broad spectrum of pharmacological activities . Recent patent literature highlights the therapeutic potential of structurally related pyridazinone derivatives, showing they are being actively investigated for their ability to modulate the expression and/or activity of the MYC family of proto-oncogenes . MYC is a critical transcription factor involved in regulating cell proliferation and is a well-validated, though challenging, target in many cancers . Furthermore, research on analogous compounds featuring a halogenated pyridazinone core has demonstrated a novel mechanism of action, acting as first-in-class inhibitors that disrupt protein-protein interactions by covalently binding to a specific cysteine residue . This suggests that this chemical scaffold offers a versatile platform for developing targeted therapies. As a building block, this compound provides researchers with a valuable chemical tool for synthesizing novel derivatives, exploring structure-activity relationships (SAR), and investigating new mechanisms for targeting MYC-driven cancers and other cell proliferation disorders . This product is intended for research and development purposes only. It is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c18-13-6-5-11(12-3-1-9-21-12)16-17(13)8-7-15-23(19,20)14-4-2-10-22-14/h1-6,9-10,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQOYMJIAUSRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is C15H17N3O3SC_{15}H_{17}N_3O_3S, with a molecular weight of approximately 287.31 g/mol. The compound features a furan moiety, a pyridazinone core, and a thiophene sulfonamide group, contributing to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H17N3O3S
Molecular Weight287.31 g/mol
CAS Number1251564-80-3
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The furan and pyridazinone moieties can bind to active sites on proteins, modulating their activity. Additionally, the thiophene sulfonamide group enhances solubility and bioavailability, facilitating transport within biological systems.

Antimicrobial Properties

Studies have indicated that compounds similar to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide exhibit significant antimicrobial activity. A series of furan-2-sulfonamides were found to possess nanomolar-level potency for inhibiting human carbonic anhydrase II in vitro, suggesting potential applications as topical ocular hypotensive agents .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit various enzymes involved in metabolic pathways. For example, the inhibition of carbonic anhydrase II has implications for treating conditions like glaucoma .

Case Studies and Research Findings

Case Study 1: Inhibition of Carbonic Anhydrase
A study evaluated the effectiveness of various thiophene and furan derivatives in inhibiting carbonic anhydrase II. The results showed that certain derivatives exhibited potent inhibition at nanomolar concentrations, indicating their potential therapeutic use in ocular conditions .

Case Study 2: Solubility Studies
Research on the solubility of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide revealed favorable properties for formulation in aqueous solutions, which is critical for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Pyridazinone Substituent Linker Sulfonamide Group Key Features
Target Compound: N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide C₁₃H₁₂N₃O₄S₂ 354.4 3-(furan-2-yl) Ethyl Thiophene-2-sulfonamide Furan enhances electron-deficient character; thiophene sulfonamide aids H-bonding.
5a: 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide () C₁₇H₁₅N₃O₄S 381.4 3-(benzyloxy) None Benzenesulfonamide Benzyloxy group increases lipophilicity; benzenesulfonamide lacks thiophene’s π-acidity.
9: 5-ethyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide () C₁₉H₂₁N₃O₃S₂ 403.5 3-phenyl Propyl Thiophene-2-sulfonamide Phenyl group enhances aromatic stacking; longer linker may improve flexibility.
: N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)ethanesulfonamide C₁₂H₁₅N₃O₄S 297.3 3-(furan-2-yl) Ethyl Ethanesulfonamide Ethanesulfonamide reduces steric bulk but lacks thiophene’s electronic effects.
8a: N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide () C₂₁H₁₉BrN₄O₂S 477.4 3-methyl, 5-(methylthio-benzyl) Acetamide 4-Bromophenyl Bromine introduces halogen bonding; methylthio group boosts lipophilicity.

Key Observations

Thiophene-2-sulfonamide offers stronger hydrogen-bonding capacity than ethanesulfonamide () due to its aromatic sulfonyl group.

Biological Relevance :

  • Analogs with halogen substituents (e.g., 8a in ) exhibit enhanced binding to hydrophobic pockets in enzymes, a feature absent in the target compound.
  • The methylthio group in ’s compounds increases lipophilicity (logP), which may improve membrane permeability compared to the target’s furan.

Synthetic Routes: The target compound’s synthesis likely parallels ’s method, using nucleophilic substitution (e.g., alkylation of a pyridazinone precursor with a bromoethyl-thiophene sulfonamide). In contrast, ’s derivatives employ esterification and amidation steps, which may lead to lower yields (e.g., 10% for 8a).

Pharmacological and Physicochemical Considerations

  • Solubility : The target compound’s furan and sulfonamide groups likely confer moderate aqueous solubility, though less than ’s ethanesulfonamide derivative due to reduced polarity.
  • Metabolic Stability : Furan rings are prone to oxidative metabolism, whereas ’s phenyl-substituted analog may exhibit longer half-lives.
  • Target Engagement : The thiophene sulfonamide moiety is critical for interactions with polar residues in binding pockets, as seen in sulfonamide-based inhibitors of carbonic anhydrase or formyl peptide receptors.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide?

  • Methodological Answer : The synthesis typically involves coupling a pyridazinone-furan intermediate with a thiophene sulfonamide group. For example:

Intermediate Preparation : React tetrachloromonospirocyclotriphosphazenes with diamines in tetrahydrofuran (THF) at room temperature for 3 days, using triethylamine (Et3_3N) as a base .

Sulfonamide Formation : Use acetonitrile as a solvent for refluxing thiophene-2-sulfonyl chloride with a pyridazinone-ethylamine intermediate (1–2 hours), followed by solvent evaporation and crystallization .

  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign signals for furan (δ 6.3–7.5 ppm), pyridazinone (δ 7.0–8.5 ppm), and sulfonamide (δ 3.0–3.5 ppm) protons .
  • Infrared Spectroscopy (IR) : Confirm carbonyl (C=O, ~1650–1700 cm1^{-1}) and sulfonamide (S=O, ~1150–1300 cm1^{-1}) groups .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+^+ at m/z 367.3) .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer :
  • Solvent Choice : Use polar aprotic solvents (THF, acetonitrile) to stabilize intermediates and enhance nucleophilic substitution .
  • Temperature Control : Reflux conditions (e.g., 80°C in acetonitrile) improve reaction kinetics, while room-temperature reactions reduce side products in sensitive steps .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity products .

Advanced Research Questions

Q. How do structural modifications (e.g., furan vs. thiophene substitution) impact molecular conformation and bioactivity?

  • Methodological Answer :
  • X-ray Crystallography : Compare dihedral angles between aromatic rings (e.g., furan-pyridazinone vs. thiophene-sulfonamide). For example, in analogous compounds, furan rings exhibit dihedral angles of ~8.5–13.5° with adjacent phenyl groups, influencing π-π stacking and solubility .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of substituents on sulfonamide reactivity .
  • Bioactivity Correlation : Test in vitro antibacterial assays (MIC against S. aureus) to link structural features (e.g., electron-withdrawing groups) to potency .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare IR peaks with literature values for sulfonamide derivatives .
  • Microanalysis : Confirm elemental composition (C, H, N, S) to rule out impurities. For example, a >0.3% deviation in nitrogen content suggests incomplete sulfonamide formation .
  • Crystallographic Refinement : Resolve ambiguous H-bonding patterns (e.g., C–H⋯O/S interactions) using high-resolution X-ray data and software like SHELXL .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like carbonic anhydrase or kinases, which often interact with sulfonamides .
  • Enzyme Inhibition Assays : Measure IC50_{50} values via fluorometric or colorimetric methods (e.g., para-nitrophenyl acetate hydrolysis for esterase inhibition) .
  • Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .

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